2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
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Overview
Description
Compounds like “2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid” belong to a class of organic compounds known as carboxylic acids, which contain a -COOH group. They are often used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Knoevenagel condensation , or the coupling of aryl halides or triflates with diboronyl reagents using transition metal catalysts .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, including oxidation, reduction, and various types of coupling reactions . The specific reactions would depend on the exact structure of the compound and the conditions used.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties .Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its structure and properties. For example, some compounds might be toxic or corrosive, while others might be flammable. Safety data sheets (SDS) provide information on the hazards associated with a compound, as well as how to handle and store it safely .
Future Directions
Properties
IUPAC Name |
2-(4-ethoxycarbonylpyrazol-1-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-4-16-8(13)7-5-11-12(6-7)10(2,3)9(14)15/h5-6H,4H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHVUNNSGOAMIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C(C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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